8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9990970
InChI: InChI=1S/C16H17NO3/c1-5-20-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3
SMILES: CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

CAS No.:

Cat. No.: VC9990970

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione -

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Standard InChI InChI=1S/C16H17NO3/c1-5-20-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3
Standard InChI Key BXQCLJJLPDIFPU-UHFFFAOYSA-N
SMILES CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C
Canonical SMILES CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C

Chemical Structure and Nomenclature

The molecular framework of 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione integrates a bicyclic pyrroloquinoline system fused to a dione moiety. Key structural features include:

  • Pyrroloquinoline core: A tricyclic system comprising a pyrrole ring fused to a quinoline scaffold.

  • Substituents:

    • 8-Ethoxy group: An ethoxy (-OCH₂CH₃) substituent at position 8 of the quinoline ring.

    • 4,4,6-Trimethyl groups: Three methyl (-CH₃) groups at positions 4 (two methyls) and 6.

    • 1,2-Dione: Two ketone groups at positions 1 and 2 of the pyrrole ring.

The IUPAC name reflects this arrangement, with the "4H" designation indicating a partially hydrogenated quinoline ring. The spiro-like connectivity of the dione moiety introduces steric constraints that influence reactivity and biological interactions .

Synthesis and Optimization

Stolle Reaction Methodology

The synthesis of pyrroloquinoline-diones, including 8-ethoxy derivatives, primarily relies on the Stolle reaction, which involves the cyclization of tetrahydroquinoline precursors with oxalyl chloride. Key advancements from Medvedeva et al. (2014) include:

  • Use of hydrochlorides: Treating 2,2,4-trimethyl-1,2-dihydroquinoline or its tetrahydro analog with HCl before reacting with oxalyl chloride minimizes side reactions (e.g., oxalic diamide formation) and boosts yields to 90% .

  • Solvent-dependent kinetics:

    SolventReaction TimeYield (%)
    Methylene chloride1.5–2 h85–90
    Carbon tetrachloride40–50 min88–90
    Toluene20–30 min82–87
  • Functional group tolerance: Methoxy, benzyloxy, and hydroxy groups remain intact under optimized conditions, enabling diverse R-group substitutions at position 8 .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferencesBiological Activity
8-Methoxy-4,4,6-trimethyl derivativeMethoxy at position 8FXa IC₅₀: 1.2 μM
8-Iodo-4,4,6-trimethyl derivativeIodo at position 8FXIa IC₅₀: 2.9 μM
8-Benzyloxy-4,4,6-trimethyl derivativeBenzyloxy at position 8Dual FXa/FXIa inhibition

The 8-ethoxy variant is anticipated to bridge the potency-solubility gap between smaller (methoxy) and bulkier (benzyloxy) analogs.

Challenges and Future Directions

  • Synthetic scalability: While the Stolle reaction achieves high yields, transitioning from batch to continuous flow reactors could improve efficiency for industrial production .

  • Bioavailability optimization: Prodrug strategies (e.g., esterification of the dione) may enhance oral absorption.

  • Target selectivity: Computational docking studies (e.g., Glide, AutoDock) could refine substituent patterns to minimize off-target effects .

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